molecular formula C17H18N4O3S3 B2554408 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214132-94-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No. B2554408
CAS RN: 1214132-94-1
M. Wt: 422.54
InChI Key: WPMATRZEPRDZLE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S3 and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Formation

  • N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide are produced as alternative products in the cyclocondensation involving N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (Krauze et al., 2007).

Pharmacological Properties

  • A compound structurally related to this compound, SB-649868, is an orexin receptor antagonist, with potential applications in insomnia treatment (Renzulli et al., 2011).

Antimalarial and Antiviral Potential

  • Thiazole and thiazoline derivatives, related to the parent compound, have shown promising in vitro antimalarial activity (Fahim & Ismael, 2021).
  • These compounds also exhibited potential activity against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their relevance in antiviral research.

Antimicrobial and Anti-Tubercular Activity

  • Certain derivatives show good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their application in antimicrobial therapy (Anuse et al., 2019).
  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the compound , have demonstrated anti-tubercular activity (Pancholia et al., 2016).

Anti-Arrhythmic Properties

  • Some piperidine-based derivatives have significant anti-arrhythmic activity, suggesting potential cardiological applications (Abdel‐Aziz et al., 2009).

Biological Studies and Photoluminescence

  • Piperidine substituted benzothiazole derivatives exhibit notable antibacterial and antifungal activity, along with interesting optical properties (Shafi et al., 2021).

Antiproliferative and Anti-HIV Activity

  • N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, similar to the compound of interest, have shown promising antiproliferative effects against tumor-derived cell lines, although no significant anti-HIV activity was observed (Al-Soud et al., 2010).

GyrB Inhibitors and Antituberculosis Activity

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates show activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as GyrB inhibitors and antituberculosis agents (Jeankumar et al., 2013).

QSAR Studies and Antibacterial Agents

  • Quantitative Structure-Activity Relationship (QSAR) studies of benzothiazole-derived substituted piperazine derivatives highlight their promise as antibacterial agents (Al-Masoudi et al., 2011).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S3/c1-27(23,24)21-9-5-4-7-13(21)15(22)20-17-19-12(10-25-17)16-18-11-6-2-3-8-14(11)26-16/h2-3,6,8,10,13H,4-5,7,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMATRZEPRDZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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